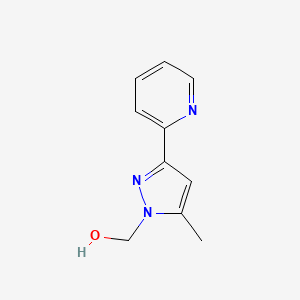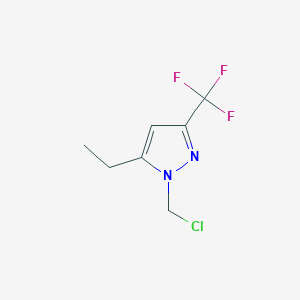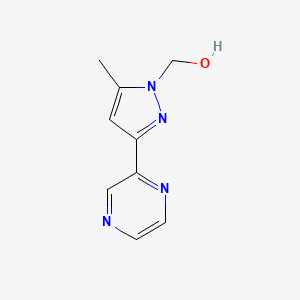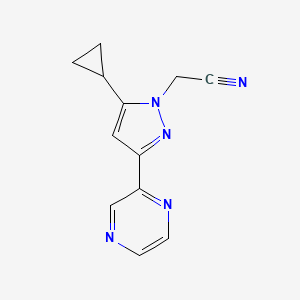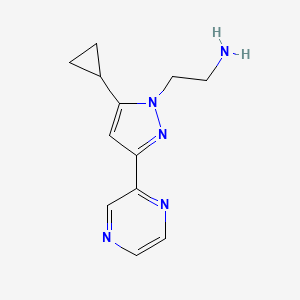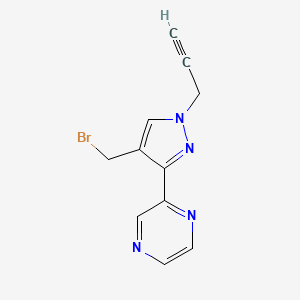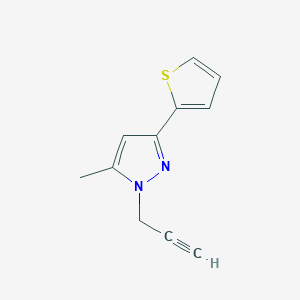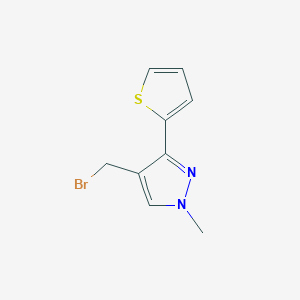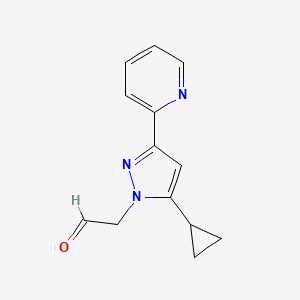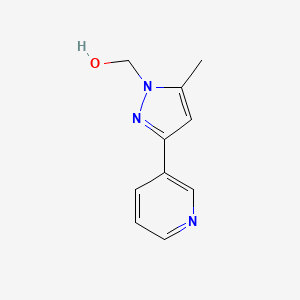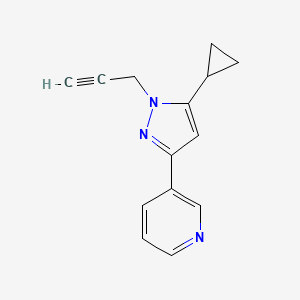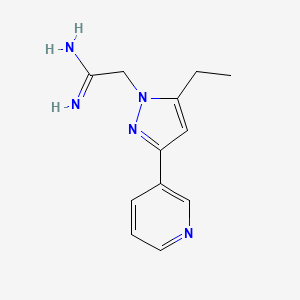
3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
“3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains bromine and chlorine atoms, which are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible starting material could be 4-bromo-1H-pyrazole, which can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . Protodeboronation of pinacol boronic esters is a potential method for the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, a bromine atom, a chlorine atom, and a pyridine ring .Chemical Reactions Analysis
The compound’s chemical reactions would be influenced by its functional groups. For instance, the bromine and chlorine atoms could undergo nucleophilic substitution reactions . The pyrazole ring could also participate in various reactions, such as oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, its solubility would be affected by the polarities of its functional groups .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
The compound is potentially valuable in Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for complex organic syntheses .
Catalyst in Arylation Reactions
It may serve as a catalyst or intermediate in arylation reactions , particularly those catalyzed by palladium or gold. These reactions are essential for constructing aryl compounds, which are foundational structures in pharmaceuticals and agrochemicals .
Organic Synthesis of Boronic Esters
This compound could be involved in the synthesis of boronic esters , which are versatile intermediates in organic chemistry. Boronic esters are used in various coupling reactions and can be transformed into different functional groups .
Protodeboronation Processes
In protodeboronation processes , where the boron group is removed from boronic esters, this compound could play a role in facilitating the reaction or stabilizing intermediates. Such processes are crucial for the modification of molecular structures in synthetic chemistry .
Benzylic Functionalization
The compound might be useful in benzylic functionalization , where reactions occur at the benzylic position of aromatic compounds. This is often used to introduce new functional groups that can alter the physical and chemical properties of a molecule .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLSRKFYDJTAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



